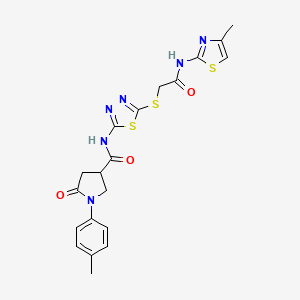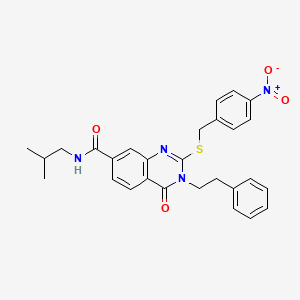
3,4-diethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-diethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide” is a heterocyclic compound . It’s part of a class of compounds that are being studied for their use in treating parasitic diseases .
Molecular Structure Analysis
The molecular weight of the compound is 493.61 and its molecular formula is C27 H35 N5 O4 . The compound is achiral .Physical And Chemical Properties Analysis
The compound has a logP value of 3.0731 and a logD value of 1.9916 .Applications De Recherche Scientifique
Synthesis and Characterization
- The development of novel heterocyclic compounds derived from benzodifuranyl and triazines, among others, demonstrates the interest in synthesizing and characterizing compounds with complex structures for potential therapeutic applications. These compounds were synthesized using various chemical reactions and characterized by elemental, IR, NMR, and MS analysis, indicating the depth of research into understanding their properties and potential uses in medicine and materials science (Abu‐Hashem et al., 2020).
Anticancer Activity
- A series of benzamide derivatives were designed, synthesized, and evaluated for anticancer activity against several cancer cell lines, demonstrating the potential of structurally related compounds for therapeutic applications in oncology. These studies show the effectiveness of certain derivatives in inhibiting cancer cell growth, highlighting the importance of chemical synthesis in developing new anticancer agents (Ravinaik et al., 2021).
Antidiabetic Screening
- Novel dihydropyrimidine derivatives have been synthesized and screened for antidiabetic activity, illustrating the role of chemical compounds in addressing diabetes through the inhibition of enzymes involved in the disease's pathophysiology. These studies contribute to the ongoing search for more effective and safer antidiabetic medications (Lalpara et al., 2021).
Neuroprotective and Anti-inflammatory Properties
- Research into the synthesis of aroylindoles and their potential as selective histone deacetylase inhibitors offers insights into the treatment of neurological conditions such as Alzheimer's disease. The ability of these compounds to ameliorate disease phenotypes in animal models underscores the importance of chemical synthesis in developing novel therapeutics for neurodegenerative diseases (Lee et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3,4-diethoxy-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-4-28-17-10-8-16(9-11-17)26-20(23-24-25-26)14-22-21(27)15-7-12-18(29-5-2)19(13-15)30-6-3/h7-13H,4-6,14H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBBMASXRIDYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2867083.png)
![4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2867089.png)
![4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2867090.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2867096.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2867098.png)
![2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid](/img/structure/B2867099.png)
![4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2867100.png)

![Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2867103.png)

